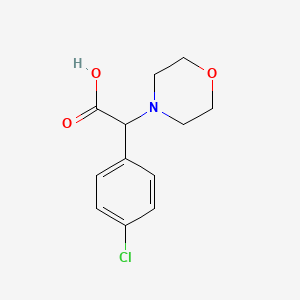

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

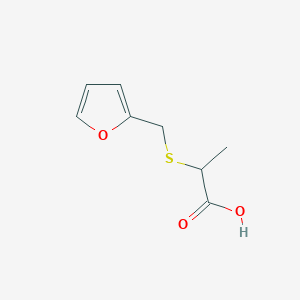

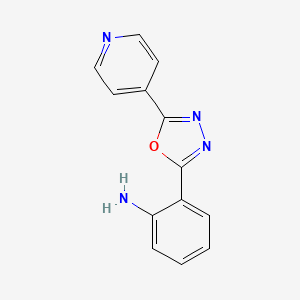

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

X-ray Structural Analysis

A study by Lin, Henderson, and Nicholson (2015) detailed the reaction of a morpholine amide derivative with mercury(II) acetate and lithium chloride, leading to chloromercuration at the ortho position on the phenyl ring. This study, characterized by ESI mass spectrometry and X-ray structure determination, contributes to the understanding of the structural properties of such compounds (C. Y. Lin, W. Henderson, & B. K. Nicholson, 2015).

Antimicrobial Activity

Jayadevappa et al. (2012) synthesized a new class of potential biologically active 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid. These compounds showed superior in vitro antimicrobial activity compared to standard drugs in disc agar diffusion technique testing (H. Jayadevappa, G. Nagendrappa, S. Umesh, & S. Chandrashekar, 2012).

Catalytic and DNA Cleavage Activities

A study by Chakraborty et al. (2014) on zinc(II) complexes with Schiff-base ligands derived from morpholine explored their catalytic activities and DNA cleavage potential. The complexes demonstrated significant bio-relevant catalytic activities and DNA cleavage activities, suggesting potential applications in biomedicine (Prateeti Chakraborty et al., 2014).

Molluscicidal Agent Evaluation

Research by Duan et al. (2014) into a 5-chlorosalicylic acid derivative incorporating a morpholine moiety demonstrated good molluscicidal effects. This study indicates potential applications in pest control and agricultural chemistry (Duan et al., 2014).

Corrosion Inhibition

Nasser and Sathiq (2016) investigated the inhibition efficiency of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid, demonstrating its potential as a corrosion inhibitor. This has implications for materials science, particularly in protecting metals from corrosion (A. Nasser & M. A. Sathiq, 2016).

Orientations Futures

The future directions for research on “(4-Chloro-phenyl)-morpholin-4-yl-acetic acid” would depend on the outcomes of current studies and the specific areas of interest in the scientific community. As it’s used in proteomics research , it could potentially be involved in studies related to protein structure, function, and interactions.

Mécanisme D'action

Target of Action

The primary target of 4-Chlorophenylacetic acid It has been studied for its potential anticancer properties

Mode of Action

The mode of action involves the interaction of 4-Chlorophenylacetic acid with its putative targets. Unfortunately, detailed information on this interaction remains limited. Nevertheless, we can explore potential scenarios:

- Radical Formation : In some reactions, 4-Chlorophenylacetic acid may form radicals (e.g., succinimidyl radicals) through processes like N-bromosuccinimide (NBS) initiation . These radicals could participate in subsequent reactions.

Pharmacokinetics (ADME Properties)

The pharmacokinetic properties of 4-Chlorophenylacetic acid include:

These properties affect its bioavailability and therapeutic efficacy.

Action Environment

Environmental factors, such as pH, temperature, and microbial activity, can influence the stability and efficacy of 4-Chlorophenylacetic acid. For instance, microbial degradation occurs under specific conditions.

Analyse Biochimique

Biochemical Properties

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative degradation processes, such as those found in the bacterium Ralstonia eutropha

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific proteins and enzymes is key to its mechanism of action, influencing various biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage thresholds and potential toxic effects is essential for its safe and effective use in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell. These interactions influence its accumulation and overall effectiveness in biochemical processes .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-morpholin-4-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMCHPNNLFZQMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)